ethyl 3-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate
Description
Ethyl 3-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate is a heterocyclic compound featuring a pyridazino-thiazine core fused with a benzoate ester group. Its structure includes a 4-methyl-substituted bicyclic system with two ketone groups at positions 3 and 5, an acetamido linker, and an ethyl benzoate moiety at the meta position of the aromatic ring.
The synthesis typically involves multi-step reactions, starting with the condensation of pyridazine and thiazine precursors, followed by acetamide coupling and esterification. Crystallographic studies using programs like SHELX have been critical in confirming its three-dimensional conformation and intermolecular interactions .
Properties
IUPAC Name |
ethyl 3-[[2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-3-27-18(26)11-5-4-6-12(7-11)20-14(23)9-22-17(25)16-13(8-19-22)28-10-15(24)21(16)2/h4-8H,3,9-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCFEMSWMJOUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been known to interact with their targets, leading to various biochemical changes.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
Ethyl 3-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate (CAS Number: 1251596-31-2) is a complex organic compound with potential biological activities. This article reviews its chemical properties and biological activities based on diverse research findings.
- Molecular Formula : C18H18N4O5S
- Molecular Weight : 402.4 g/mol
- SMILES Notation : CCOC(=O)c1cccc(NC(=O)Cn2ncc3c(c2=O)N(C)C(=O)CS3)c1
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyridazino[4,5-b]thiazine compounds demonstrated strong antibacterial activity against various pathogenic bacteria. The inhibition zones ranged from 17 to 24 mm in diameter against standard strains .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar pyridazino derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives showed efficacy in inhibiting tumor growth in vitro and in vivo models . The mechanism of action is hypothesized to involve apoptosis induction in cancer cells and disruption of cell cycle progression.
Acetylcholinesterase Inhibition
A related study focused on the development of thiadiazole hybrid compounds with benzothiazine derivatives as acetylcholinesterase inhibitors. These compounds exhibited promising inhibition rates against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . this compound may share similar mechanisms due to structural similarities.
Study on Antimicrobial Activity
In a comparative study involving various thiazine derivatives:
| Compound Name | Antimicrobial Activity | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Strong | 24 |
| Compound B | Moderate | 15 |
| Ethyl Derivative | Strong | 20 |
This table illustrates the antimicrobial efficacy of ethyl derivatives compared to other compounds .
Study on Anticancer Effects
A recent investigation into the anticancer properties of similar compounds revealed:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 10 |
| Compound Y | HeLa | 15 |
| Ethyl Derivative | MCF-7 | 12 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, suggesting promising anticancer potential for this compound .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 3-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate exhibit significant anticancer properties. The pyridazino-thiazine moiety is known to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways . This positions the compound as a potential candidate for developing new antibacterial agents.
Pharmacological Insights
Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. Specific studies have highlighted its ability to inhibit certain kinases involved in cellular signaling pathways associated with cancer and inflammation . This inhibition can lead to altered cellular responses and may provide therapeutic benefits in treating diseases characterized by dysregulated signaling.
Neuroprotective Effects
Emerging research points to the neuroprotective potential of this compound. It has been suggested that the compound may exert beneficial effects on neuronal health by reducing oxidative stress and inflammation in neurodegenerative models . These findings open avenues for exploring its use in conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be within the nanomolar range for several tested lines .
Case Study 2: Antimicrobial Efficacy
In a controlled experiment assessing the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli, results indicated a clear zone of inhibition at concentrations as low as 10 µg/mL. Further analysis suggested that the compound disrupts bacterial membrane integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most closely related analogue is ethyl 4-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate (PubChem entry, 2004) . The primary distinction lies in the position of the acetamido-benzoate substituent: the target compound has a meta (3-) substitution, while the analogue has a para (4-) substitution.
Comparative Analysis
Mechanistic Insights
- Steric Effects: The meta-substituted compound exhibits greater steric hindrance near the pyridazino-thiazine core, limiting its interaction with flat binding pockets (e.g., ATP sites in kinases) .
- Electronic Effects : The para-substituted analogue’s electron-withdrawing ester group enhances resonance stabilization of the acetamido linker, improving binding affinity to serine proteases.
Research Findings and Challenges
- Synthetic Complexity : The meta-substituted derivative requires stringent regioselective conditions during esterification, yielding 30% lower than the para-analogue .
- Crystallography : SHELX refinement revealed torsional strain in the meta-substituted compound’s acetamido linker (C-N-C=O angle: 118° vs. 125° in the para-analogue), impacting conformational flexibility .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Thiazine Precursors
A validated route to pyridazino-thiazine systems involves the reaction of hydrazine derivatives with sulfur-containing diketones. For example:
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Step 1 : Condensation of 3,5-diketopyridazine with 2-mercaptoacetamide under acidic conditions yields the thiazine ring fused to the pyridazine nucleus.
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Step 2 : Methylation at the N4 position using methyl iodide in the presence of potassium carbonate introduces the 4-methyl substituent.
Representative Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 3,5-Diketopyridazine, 2-mercaptoacetamide, HCl | EtOH | Reflux, 8 h | 68% |
| 2 | CH₃I, K₂CO₃ | DMF | 60°C, 4 h | 82% |
Thioamide Cyclization Strategies
Alternative approaches utilize thioamide intermediates for intramolecular cyclization:
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Synthesis of 2-(Pyridazin-3-yl)thioacetamide : Reacting 3-aminopyridazine with chloroacetyl chloride forms 3-chloroacetylaminopyridazine, which undergoes thiolation with ammonium thiocyanate.
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Cyclization : Treatment with polyphosphoric acid (PPA) induces ring closure to form the pyridazino-thiazin scaffold.
Key Data :
-
Cyclization in PPA at 120°C for 6 h achieves 74% yield.
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Methylation post-cyclization (Step 2 above) ensures regioselectivity at N4.
Functionalization of the Pyridazino-Thiazin System
Introduction of the Acetic Acid Sidechain
The 6-position of the pyridazino-thiazin core is functionalized via nucleophilic substitution:
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Chloroacetylation : Reacting the core with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base yields 6-chloroacetyl derivatives.
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Hydrolysis to Carboxylic Acid : Hydrolysis of the chloroacetyl group using NaOH (2M) produces the corresponding acetic acid, necessary for amide bond formation.
Optimization Note :
-
Direct coupling of chloroacetyl chloride avoids side reactions compared to longer-chain acyl halides.
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Hydrolysis at 80°C for 3 h achieves quantitative conversion.
Amide Coupling with Ethyl 3-Aminobenzoate
The final step involves coupling the pyridazino-thiazin acetic acid with ethyl 3-aminobenzoate:
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Activation of Carboxylic Acid : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM activates the acid for amide formation.
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Coupling Reaction : Stirring the activated acid with ethyl 3-aminobenzoate at room temperature for 12 h affords the target compound.
Performance Metrics :
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Coupling efficiency: 85–90% yield.
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Purity after recrystallization (ethanol/water): ≥98% (HPLC).
Alternative Pathways and Recent Advances
One-Pot Multi-Component Reactions
Emerging protocols suggest that the pyridazino-thiazin core can be assembled in situ alongside sidechain functionalization:
Enzymatic Coupling Methods
Lipase-mediated amidation between ethyl 3-aminobenzoate and pyridazino-thiazin acetic acid offers a greener alternative:
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Candida antarctica lipase B (CAL-B) in tert-butanol at 50°C achieves 78% yield with negligible racemization.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise synthesis | High regiocontrol, scalable | Multi-step, lower overall yield (∼50%) |
| One-pot MCR | Reduced purification steps | Limited substrate scope, moderate yields |
| Enzymatic coupling | Eco-friendly, mild conditions | Enzyme cost, longer reaction times |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-(2-{4-methyl-3,5-dioxo-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazino-thiazine core followed by coupling with the benzoate moiety. Key steps include:
- Thioacetylation : Reaction of pyridazino-thiazine derivatives with thioacetamide intermediates under nitrogen to avoid oxidation .
- Amide Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thioacetamide to the benzoate ester .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
- Critical Parameters : Temperature control (0–5°C during coupling), anhydrous solvents, and inert atmosphere to prevent side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyridazino-thiazine core and ester linkage (e.g., δ 4.3 ppm for ethyl ester protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 463.51) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused heterocyclic system .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In Vitro Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial : Disk diffusion assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Validate activity across multiple laboratories using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Structural Confirmation : Re-characterize disputed batches via NMR and HPLC to rule out impurities .
- Mechanistic Follow-Up : Use knockout cell lines (e.g., p53-null) to isolate target-specific effects .
Q. How can QSAR models guide structural optimization for enhanced activity?
- Methodological Answer :
- Descriptor Selection : Compute electronic (e.g., HOMO/LUMO energies) and steric parameters (e.g., LogP) using DFT (B3LYP/6-31G*) .
- Model Validation : Leave-one-out cross-validation to ensure robustness (R² > 0.8) .
- Targeted Modifications : Introduce electron-withdrawing groups (e.g., -F) at the benzoate para-position to enhance enzyme inhibition .
Q. What experimental and computational methods elucidate its mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure HDAC or kinase inhibition via fluorometric assays (e.g., HDAC-Glo™) .
- Molecular Docking : Use AutoDock Vina to simulate binding to HDAC8 (PDB: 1T69) or EGFR (PDB: 1M17) .
- Cellular Imaging : Confocal microscopy with fluorescently tagged analogs to track sublocalization .
Q. How does this compound compare to structural analogs in terms of stability and reactivity?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Reactivity Profiling : Compare hydrolysis rates (ethyl ester vs. methyl ester) in PBS (pH 7.4) at 37°C .
- Table : Key Properties of Analogs
| Analog Substituent | LogP | Hydrolysis Half-Life (h) | IC₅₀ (HeLa, μM) |
|---|---|---|---|
| Ethyl ester | 3.2 | 48 | 12.4 |
| Methyl ester | 2.8 | 24 | 18.9 |
| p-Fluoro benzoate | 3.5 | 72 | 8.7 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
